molecular formula C19H16N4O4 B2830106 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea CAS No. 877458-91-8

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea

Cat. No.: B2830106
CAS No.: 877458-91-8
M. Wt: 364.361
InChI Key: LVGIASYHZSVGII-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of nitrophenyl and pyridyl groups in its structure suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea typically involves the reaction of 4-nitroaniline with an isocyanate derivative of 3-(phenylmethoxy)(2-pyridyl). The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and pyridyl groups could facilitate binding to target proteins, while the urea moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)-3-(2-pyridyl)urea: Lacks the phenylmethoxy group, potentially altering its biological activity and chemical reactivity.

    1-(4-Nitrophenyl)-3-(3-(methoxy)(2-pyridyl))urea: Similar structure but with a methoxy group instead of phenylmethoxy, which might affect its properties.

Uniqueness

1-(4-Nitrophenyl)-3-(3-(phenylmethoxy)(2-pyridyl))urea is unique due to the presence of both the phenylmethoxy and pyridyl groups, which could confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(3-phenylmethoxypyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-19(21-15-8-10-16(11-9-15)23(25)26)22-18-17(7-4-12-20-18)27-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGIASYHZSVGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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